molecular formula C31H44F3N3O4 B14126462 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate

Cat. No.: B14126462
M. Wt: 579.7 g/mol
InChI Key: DDSMEDOELGMQIN-UHFFFAOYSA-N
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Description

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a tetradecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone ring, introduction of the cyano and trifluoromethyl groups, and esterification with tetradecanoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the cyano and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate involves its interaction with molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl]-2-fluoro-N-methylbenzamide
  • 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl]-2-fluorobenzoic acid

Uniqueness

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C31H44F3N3O4

Molecular Weight

579.7 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate

InChI

InChI=1S/C31H44F3N3O4/c1-4-5-6-7-8-9-10-11-12-13-14-17-27(38)41-21-16-15-20-36-29(40)37(28(39)30(36,2)3)25-19-18-24(23-35)26(22-25)31(32,33)34/h18-19,22H,4-17,20-21H2,1-3H3

InChI Key

DDSMEDOELGMQIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCN1C(=O)N(C(=O)C1(C)C)C2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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